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molecular formula C8H14O3 B8701389 Propanoic acid, 2-allyloxy-, ethyl ester

Propanoic acid, 2-allyloxy-, ethyl ester

Cat. No. B8701389
M. Wt: 158.19 g/mol
InChI Key: SQKHGJLWNLPYMB-UHFFFAOYSA-N
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Patent
US06573391B1

Procedure details

23.6 g (0.2 mol) of ethyl (S)-(−)-lactate, dissolved in 100 ml of THF, are added to a suspension of 8.0 g (0.2 mol) of NaH in 150 ml THF. When the addition is complete, 36.3 g (0.3 mol) of allyl bromide, dissolved in 10 ml of THF, are added dropwise. Some KI is then added and the mixture is refluxed for 16 h. The mixture is then cooled and the reaction is quenched with 100 ml of 2N HCl. The aqueous phase is extracted twice more with Et2O before the combined organic phases are dried over Na2SO4. The mixture is then filtered and the filtrate is evaporated to dryness on a rotary evaporator, giving 31.7 g of crude product (GC purity 89.0%), which is used in the next reactions without further purification.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
36.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].[H-].[Na+].[CH2:11](Br)[CH:12]=[CH2:13]>C1COCC1>[CH2:13]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH:12]=[CH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
36.3 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
are added dropwise
ADDITION
Type
ADDITION
Details
Some KI is then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with 100 ml of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice more with Et2O before the combined organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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